2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein-protein interactions and protein function . Additionally, it is used in the synthesis of various bioactive molecules and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters .
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carbonyl chloride: Similar in structure but lacks the dimethyl groups on the phenyl ring.
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: The carboxylic acid precursor of the carbonyl chloride.
2-(2,4-Dimethylphenyl)quinoline-4-carboxamide: The amide derivative formed by the reaction of the carbonyl chloride with an amine.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence or absence of functional groups.
Biological Activity
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride, also known as DMPCQC, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.78 g/mol. The compound features a quinoline core substituted with a 2,4-dimethylphenyl group and a carbonyl chloride functional group at the 4-position of the quinoline ring. This unique structure plays a crucial role in its biological activity.
The biological activity of DMPCQC is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DMPCQC has been shown to inhibit enzymes such as topoisomerase II, which is essential for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation and survival.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death, thereby reducing tumor growth.
Biological Activities
The following table summarizes the key biological activities associated with DMPCQC:
Anticancer Activity
A study evaluated the antiproliferative effects of DMPCQC on human cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells. The results indicated that DMPCQC significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.
Antimicrobial Properties
In a series of experiments, DMPCQC was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains . These findings highlight its potential as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that DMPCQC may modulate inflammatory responses by inhibiting key cytokines involved in inflammation. In vitro studies showed a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with DMPCQC, suggesting its role in managing inflammatory conditions .
Synthesis and Derivatives
The synthesis of DMPCQC can be achieved through various methods, including:
- Palladium-Catalyzed Reactions : Utilizing 2-chloro-3-formylquinoline and 2,4-dimethylaniline under palladium catalysis.
- Substitution Reactions : Modifying the quinoline core to create diverse derivatives that may enhance biological activity.
The structural modifications can lead to improved potency or selectivity against specific biological targets.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDSJVYHWBKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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